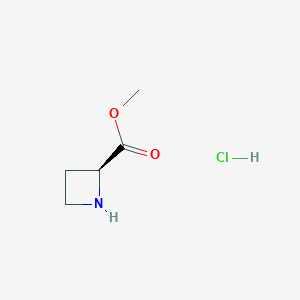

(S)-Methyl azetidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

(S)-Methyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of amino alcohols or amino acids. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize catalysts and specific reaction conditions to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidines .

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-Methyl azetidine-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its azetidine ring structure is a common motif in many pharmaceuticals, making it a valuable precursor for the development of new drugs. The presence of a chiral center allows for the creation of enantiomerically pure compounds, which are essential for therapeutic efficacy and safety .

Case Study: MAGL Inhibitors

Recent studies have highlighted the use of azetidine carboxylates, including this compound, in the development of monoacylglycerol lipase (MAGL) inhibitors. These compounds have shown promise as potential therapeutic agents for treating pain and inflammation. For instance, a study demonstrated that a specific MAGL inhibitor derived from azetidine scaffolds exhibited high binding affinity and selectivity in both in vitro and in vivo models .

Biochemical Applications

Protein Engineering

this compound can be incorporated into peptides and proteins, potentially influencing their structure and function. Its structural similarity to naturally occurring amino acids allows it to modify protein synthesis and enzyme activity, making it an important tool in biochemical research .

Interaction Studies

Research has shown that this compound can alter binding affinities with receptors or enzymes when incorporated into peptides. This characteristic provides insights into the mechanisms of action for drug design and development. Ongoing studies are investigating its interactions with various biomolecules to elucidate its full potential .

Synthetic Chemistry

Versatile Reactant

The compound is recognized for its reactivity and versatility in organic synthesis. It can participate in various chemical transformations due to the presence of a reactive ester group, making it suitable for synthesizing complex molecules with diverse functionalities .

Recent Advances

Recent advancements have focused on the synthetic strategies involving azetidines, including this compound. These strategies highlight its potential as an amino acid surrogate and its applications in peptidomimetics and nucleic acid chemistry. The compound's ability to undergo ring-opening and expansion reactions further enhances its utility in synthetic chemistry .

Imaging Technologies

PET Imaging Applications

Azetidine carboxylates have been explored as radiotracers for positron emission tomography (PET) imaging studies. The incorporation of carbon-11 or fluorine-18 labeled azetidine derivatives allows researchers to evaluate brain permeability and binding kinetics, providing valuable information for drug discovery and development .

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Essential for creating enantiomerically pure compounds |

| Biochemical Research | Protein engineering | Modifies protein synthesis; influences enzyme activity |

| Synthetic Chemistry | Versatile reactant | Participates in diverse chemical transformations |

| Imaging Technologies | PET imaging studies | Evaluates brain permeability; aids drug discovery |

Mécanisme D'action

The mechanism of action of (S)-Methyl azetidine-2-carboxylate hydrochloride involves its incorporation into proteins in place of proline, leading to protein misfolding and disruption of normal protein function. This misincorporation can affect various molecular targets and pathways, including those involved in protein synthesis and degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: A structurally related compound that also interferes with protein folding.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.

Uniqueness

(S)-Methyl azetidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological molecules. Its ability to be incorporated into proteins and disrupt their function sets it apart from other similar compounds .

Activité Biologique

(S)-Methyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a CAS number of 69684-69-1. The compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties.

The precise biochemical pathways and molecular targets of this compound remain to be fully elucidated. However, several studies suggest that compounds with similar structures exhibit diverse mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds containing azetidine rings have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Modulation of Receptor Activity : Some azetidine derivatives interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions.

Biological Activity

Research indicates that this compound may possess several biological activities:

Research Findings and Case Studies

A summary of relevant studies and findings related to the biological activity of this compound is presented in the following table:

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, general characteristics for similar compounds include:

- Absorption : Likely occurs through passive diffusion due to its small molecular size.

- Distribution : The compound may distribute widely due to its lipophilicity.

- Metabolism : Expected to undergo hepatic metabolism, potentially involving cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways as metabolites.

Future Directions for Research

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by the compound.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the structure to enhance biological activity.

Propriétés

IUPAC Name |

methyl (2S)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBGZKNRAUKEF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531753 | |

| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69684-69-1 | |

| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69684-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.